6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
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Overview
Description
6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a useful research compound. Its molecular formula is C13H11N3O2S2 and its molecular weight is 305.37. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
The versatility of imidazo[2,1-b][1,3]thiazole derivatives in organic synthesis is highlighted by their role in the preparation of pH-sensitive spin probes. For instance, the Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides has facilitated the synthesis of stable nitroxides, which are critical for probing biological systems under varying pH conditions (Kirilyuk et al., 2003). Additionally, the electrophilic substitution of imidazo[2,1-b]thiazoles, exploring different substituents at position 6, has provided insights into the reactivity and stability of these compounds, offering avenues for further chemical modifications and applications (O'daly et al., 1991).
Material Science and Nonlinear Optical Properties
Research into the crystal structure and quantum chemical analysis of substituted imidazo-thiadiazole-5-carbaldehydes, including 6-(4-methoxyphenyl) derivatives, has revealed their potential for nonlinear optical (NLO) applications. The study demonstrates that these compounds exhibit significant NLO properties, making them candidates for use in optoelectronic devices (Sowmya et al., 2018).
Medicinal Chemistry and Drug Design
Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antitubercular, and antiviral properties. For instance, a series of 2-(imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-1H-benzimidazole derivatives demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these molecules (Ramprasad et al., 2015). Additionally, novel thiopyrano[2,3-d]thiazole-6-carbaldehydes showed promising anticancer and antiviral activities, further underscoring the importance of these compounds in drug discovery and development (Lozynskyi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole-based chalcones, have been found to exhibit cytotoxic activity on different types of cancer cells .
Mode of Action
It’s worth noting that similar compounds have been found to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Biochemical Pathways
Based on the observed anticancer activity of similar compounds, it can be inferred that the compound may interfere with the pathways involved in cell proliferation and survival .
Result of Action
The compound’s action results in significant cytotoxic activity against cancer cells . Specifically, similar compounds have been found to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Properties
IUPAC Name |
(NE)-N-[[6-(4-methoxyphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-18-9-2-4-10(5-3-9)20-12-11(8-14-17)16-6-7-19-13(16)15-12/h2-8,17H,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKRSGLXAHNBP-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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